An In-Depth Technical Guide to 1-(Butan-2-yl)-1H-indazol-6-amine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 1-(Butan-2-yl)-1H-indazol-6-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound, 1-(butan-2-yl)-1H-indazol-6-amine. Drawing upon established principles of indazole chemistry, this document offers researchers, scientists, and drug development professionals a robust framework for the synthesis, characterization, and exploration of this promising molecule. While direct experimental data for this specific derivative is not yet prevalent in published literature, this guide extrapolates from well-documented analogs to provide a predictive yet scientifically grounded perspective. We will delve into the critical aspects of regioselective N-alkylation, a pivotal step in the synthesis of such derivatives, and discuss the potential therapeutic applications of this compound class, particularly in oncology.
Introduction: The Significance of the Indazole Nucleus
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally the more thermodynamically stable and is the focus of this guide.[2] The indazole core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer properties.[3][4] The versatility of the indazole ring allows for substitution at various positions, enabling fine-tuning of its physicochemical and biological properties. The introduction of an N-alkyl group, for instance, can significantly influence a compound's metabolic stability, solubility, and target-binding affinity.[5]
This guide focuses on the specific derivative, 1-(butan-2-yl)-1H-indazol-6-amine. The presence of the sec-butyl group at the N1 position and an amino group at the C6 position suggests a molecule with potential for forming specific interactions with biological targets and opportunities for further functionalization.
Chemical Structure and Predicted Properties
The chemical structure of 1-(butan-2-yl)-1H-indazol-6-amine is characterized by the attachment of a butan-2-yl (or sec-butyl) group to the nitrogen at position 1 of the indazole ring system, with an amine substituent at position 6.
IUPAC Name: 1-(butan-2-yl)-1H-indazol-6-amine
Molecular Formula: C₁₁H₁₅N₃
Molecular Weight: 189.26 g/mol
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale/Reference |
| Physical State | Solid | Based on the properties of similar N-alkylated aminoindazoles. |
| Melting Point | 120-135 °C | Extrapolated from related N-alkylated indazole derivatives. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are characteristic of aromatic heterocyclic amines. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The amine and indazole nitrogen atoms can act as hydrogen bond acceptors, while the amine protons can act as donors, conferring some polarity. The alkyl chain and aromatic rings contribute to its non-polar character. |
| pKa (of the amine) | 4.5 - 5.5 | The basicity of the 6-amino group is expected to be similar to aniline, slightly modulated by the electron-donating/withdrawing nature of the indazole ring. |
Synthesis of 1-(Butan-2-yl)-1H-indazol-6-amine: A Proposed Protocol
The synthesis of 1-(butan-2-yl)-1H-indazol-6-amine can be approached through a multi-step process, commencing with a commercially available starting material such as 6-nitro-1H-indazole. The key transformation is the regioselective N-alkylation of the indazole ring.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-(butan-2-yl)-1H-indazol-6-amine.
Detailed Experimental Protocol
Step 1: Reduction of 6-Nitro-1H-indazole to 1H-Indazol-6-amine
This step involves the reduction of the nitro group to an amine. A standard and effective method is catalytic hydrogenation.
-
Materials:
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6-Nitro-1H-indazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 6-nitro-1H-indazole (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
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Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Wash the Celite® pad with additional solvent (methanol or ethanol).
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Concentrate the filtrate under reduced pressure to yield crude 1H-indazol-6-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.
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Step 2: N1-Alkylation of 1H-Indazol-6-amine
The regioselective alkylation of the indazole N1 position is crucial. The use of a strong, non-coordinating base in an aprotic solvent generally favors N1 alkylation.[6][7]
-
Materials:
-
1H-Indazol-6-amine
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2-Bromobutane (or 2-iodobutane)
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 1H-indazol-6-amine (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add 2-bromobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
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Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(butan-2-yl)-1H-indazol-6-amine.
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Predicted Spectroscopic Data
The following are predicted spectroscopic data for 1-(butan-2-yl)-1H-indazol-6-amine, based on the analysis of similar structures.
¹H NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~7.8-8.0 (s, 1H): H3 proton of the indazole ring.
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~7.4-7.6 (d, 1H): H7 proton of the indazole ring.
-
~6.8-7.0 (d, 1H): H5 proton of the indazole ring.
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~6.5-6.7 (s, 1H): H4 proton of the indazole ring.
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~5.0-5.5 (br s, 2H): -NH₂ protons at C6.
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~4.4-4.6 (m, 1H): Methine proton (-CH-) of the sec-butyl group.
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~1.7-1.9 (m, 2H): Methylene protons (-CH₂-) of the sec-butyl group.
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~1.3-1.5 (d, 3H): Methyl protons (-CH₃) adjacent to the methine of the sec-butyl group.
-
~0.7-0.9 (t, 3H): Terminal methyl protons (-CH₃) of the sec-butyl group.
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¹³C NMR Spectroscopy
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~145-148: C6 (bearing the amino group).
-
~140-142: C7a.
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~133-135: C3.
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~122-124: C3a.
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~120-122: C7.
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~110-112: C5.
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~95-98: C4.
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~55-58: Methine carbon (-CH-) of the sec-butyl group.
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~28-30: Methylene carbon (-CH₂-) of the sec-butyl group.
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~19-21: Methyl carbon (-CH₃) adjacent to the methine of the sec-butyl group.
-
~10-12: Terminal methyl carbon (-CH₃) of the sec-butyl group.
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Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3400-3200 (two bands): N-H stretching of the primary amine.
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3100-3000: Aromatic C-H stretching.
-
2980-2850: Aliphatic C-H stretching of the sec-butyl group.
-
~1620: N-H bending of the primary amine.
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1600-1450: Aromatic C=C stretching.
-
Mass Spectrometry
-
MS (ESI+):
-
m/z 190.13 [M+H]⁺: The protonated molecular ion peak is expected to be prominent.
-
Fragmentation: Expect loss of the sec-butyl group (C₄H₉, 57 Da) leading to a fragment at m/z 133, corresponding to the 1H-indazol-6-amine cation. Further fragmentation of the sec-butyl group itself is also anticipated.
-
Potential Biological Activity and Therapeutic Applications
Derivatives of 6-aminoindazole have shown significant promise as anticancer agents.[4][8][9][10][11] Many of these compounds function as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Potential Mechanism of Action: Kinase Inhibition
Caption: Hypothetical mechanism of action via inhibition of a receptor tyrosine kinase.
The 6-amino group of the indazole core can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases. The N1-sec-butyl group can occupy a hydrophobic pocket within the kinase domain, enhancing binding affinity and selectivity. By inhibiting the phosphorylation of downstream substrates, 1-(butan-2-yl)-1H-indazol-6-amine could potentially disrupt signaling pathways that drive tumor growth, proliferation, and survival.
Other Potential Applications
Beyond oncology, indazole derivatives have been investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory agents: By modulating inflammatory pathways.[3]
-
Neuroprotective agents: For the treatment of neurodegenerative diseases.
-
Antimicrobial agents: Exhibiting activity against various pathogens.
Conclusion
While 1-(butan-2-yl)-1H-indazol-6-amine is a novel chemical entity, its structural features, based on the well-established indazole scaffold, make it a compelling target for synthesis and biological evaluation. This technical guide provides a scientifically rigorous, albeit predictive, framework for its preparation and characterization. The proposed synthetic route leverages reliable and well-documented methodologies for the regioselective N-alkylation of indazoles. The predicted spectroscopic data offer a benchmark for the structural elucidation of this compound. Given the extensive history of indazole derivatives in drug discovery, particularly as kinase inhibitors, 1-(butan-2-yl)-1H-indazol-6-amine represents a promising candidate for further investigation in oncology and other therapeutic areas. The protocols and insights presented herein are intended to empower researchers to explore the full potential of this intriguing molecule.
References
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Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26655-26667. [Link]
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University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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ResearchGate. (n.d.). Some Biologically Active Molecules Containing N‐1‐Alkyl Indazolone Moiety and Their Derivatives. [Link]
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MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1148-1160. [Link]
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RSC Publishing. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44819-44831. [Link]
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Bentham Science. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(7), 1031-1040. [Link]
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RSC Publishing. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
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Bentham Science. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(8), 754-763. [Link]
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